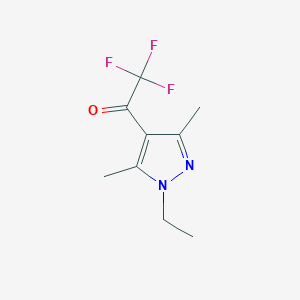

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone

Description

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is a fluorinated heterocyclic compound featuring a pyrazole core substituted with an ethyl group at position 1, methyl groups at positions 3 and 5, and a 2,2,2-trifluoroethanone moiety at position 4.

Properties

IUPAC Name |

1-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F3N2O/c1-4-14-6(3)7(5(2)13-14)8(15)9(10,11)12/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYGYIATQWDUMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C(=O)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Biology: It serves as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

Industry: It is used in the manufacturing of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoro group enhances the compound's binding affinity and metabolic stability, making it a valuable component in medicinal chemistry.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with four analogs, emphasizing substituents, functional groups, and molecular properties:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Groups |

|---|---|---|---|---|

| 1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone | C₉H₁₁F₃N₂O* | ~220.19 | Ethyl, 3,5-dimethyl pyrazole, trifluoro | Trifluoroethanone, pyrazole |

| 2-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one | C₁₀H₁₁N₃OS | 221.28 | Dimethyl triazole, pyrrole, thioether | Ethanone, triazole, thioether |

| 1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone | C₁₃H₁₀ClF₃N₂O | 302.68 | Chlorophenyl, methylpyrazole, trifluoro | Trifluoroethanone, pyrazole |

| 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride | C₈H₁₁ClN₂O | 186.64 | Ethyl, 3,5-dimethyl pyrazole, carbonyl | Carbonyl chloride, pyrazole |

Key Differences and Implications

Electron-Withdrawing Effects: The trifluoroethanone group in the target compound enhances electrophilicity compared to non-fluorinated analogs like 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride. This increases reactivity in nucleophilic substitution or condensation reactions . In contrast, the thioether group in 2-((4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio)-1-(1H-pyrrol-2-yl)ethan-1-one introduces sulfur-based nucleophilicity, enabling distinct reactivity pathways .

This is shared with 1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethanone, which also includes a bulky chlorophenyl group . The trifluoromethyl group increases lipophilicity, enhancing membrane permeability compared to hydroxyl- or carboxyl-containing analogs (e.g., ).

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for α-halogenated ketone derivatives (), but its discontinued status suggests challenges in scalability or purification . 1-Ethyl-3,5-dimethyl-1H-pyrazole-4-carbonyl chloride serves as a reactive intermediate for amide or ester formation, contrasting with the target’s terminal trifluoroethanone group .

Biological Activity

1-(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,2,2-trifluoroethanone is a compound of interest due to its potential biological activities. Pyrazole derivatives have been recognized for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₈F₃N₃O

- Molecular Weight : 227.18 g/mol

- CAS Number : 1015845-57-4

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with trifluoroacetyl chloride under controlled conditions. The reaction yields the desired product with a high degree of purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:

- A study evaluated various pyrazole derivatives against cancer cell lines using the MTT assay. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against liver and lung carcinoma cell lines with IC₅₀ values ranging from 5.35 μM to 8.74 μM .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Key Enzymes : Similar pyrazole compounds have been shown to inhibit enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.

Study on Cytotoxicity

A comparative study assessed the cytotoxic effects of various pyrazole derivatives on carcinoma cell lines. The findings demonstrated that:

| Compound | IC₅₀ (μM) | Cell Line |

|---|---|---|

| Compound A (Cisplatin) | 3.78 | Liver |

| Compound B (Trifluoroethanone derivative) | 5.35 | Liver |

| Compound C (Trifluoroethanone derivative) | 8.74 | Lung |

This table illustrates that while the compound is less potent than Cisplatin, it still exhibits promising anticancer activity .

Safety Profile

In evaluating the safety profile of the compound against normal cells (e.g., MRC-5 fibroblasts), it was found that it exhibited lower toxicity compared to its effects on cancerous cells. This selectivity is crucial for developing therapeutics with fewer side effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.